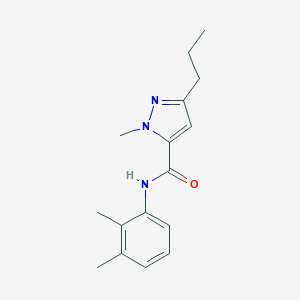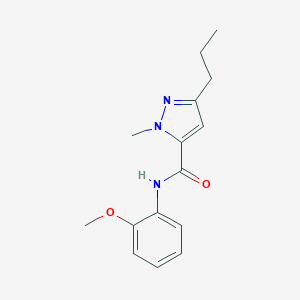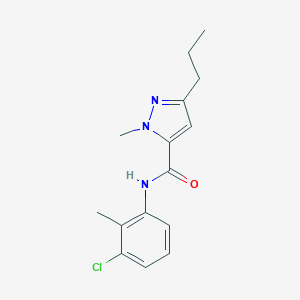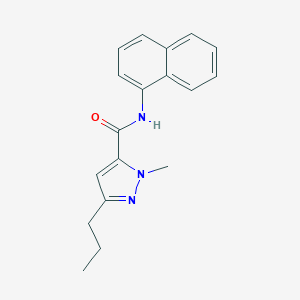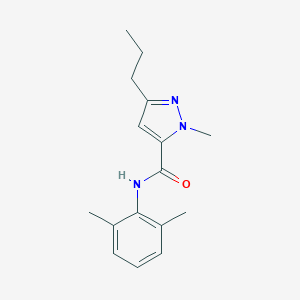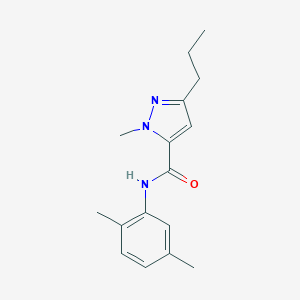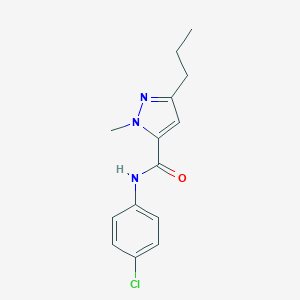![molecular formula C21H17ClFNO B287136 N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287136.png)
N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines. Cytokines are proteins that regulate the immune system, and aberrant cytokine signaling is associated with several autoimmune diseases. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases such as psoriasis and lupus.
Mecanismo De Acción
BMS-986165 is a selective inhibitor of TYK2, which is involved in the signaling pathways of several cytokines. The compound binds to the ATP-binding site of TYK2 and prevents its activation. This leads to the inhibition of downstream signaling pathways of cytokines such as IL-12, IL-23, and type I interferons. Inhibition of these cytokines leads to a reduction in inflammation and improvement in disease symptoms.
Biochemical and Physiological Effects
BMS-986165 has been shown to have a potent inhibitory effect on TYK2 activity. In preclinical models, the compound has been shown to reduce inflammation and improve disease symptoms in autoimmune diseases such as psoriasis, rheumatoid arthritis, and lupus. The compound has also been shown to have a good safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-986165 has several advantages for lab experiments. The compound is selective for TYK2 and does not inhibit other N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide family members, which reduces the risk of off-target effects. The compound has also been shown to have a good safety profile in preclinical studies, which makes it a promising candidate for clinical development. However, the compound has some limitations. The synthesis of BMS-986165 is complex and requires several steps, which may limit its availability for lab experiments. In addition, the compound is currently in clinical trials, which may limit its availability for research purposes.
Direcciones Futuras
BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases such as psoriasis and lupus. There are several future directions for the development of BMS-986165. One direction is to evaluate the efficacy of the compound in combination with other therapies for autoimmune diseases. Another direction is to evaluate the safety and efficacy of the compound in other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, the mechanism of action of BMS-986165 could be further elucidated to better understand its effects on cytokine signaling pathways.
Métodos De Síntesis
The synthesis of BMS-986165 involves several steps starting from commercially available starting materials. The key step involves the coupling of 2-fluoro[1,1'-biphenyl]-4-ylboronic acid with 4-chlorobenzoyl chloride to form the intermediate 4-chloro-N-(2-fluoro[1,1'-biphenyl]-4-yl)benzamide. This intermediate is then coupled with 2-bromo-2-methylpropanoic acid to form the final product, BMS-986165. The synthesis has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
BMS-986165 has been extensively studied in preclinical models of autoimmune diseases such as psoriasis, rheumatoid arthritis, and lupus. The compound has been shown to inhibit the activity of TYK2, which is involved in the signaling pathways of several cytokines such as IL-12, IL-23, and type I interferons. Inhibition of these cytokines has been shown to reduce inflammation and improve disease symptoms in preclinical models.
Propiedades
Fórmula molecular |
C21H17ClFNO |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide |
InChI |
InChI=1S/C21H17ClFNO/c1-14(21(25)24-18-10-8-17(22)9-11-18)16-7-12-19(20(23)13-16)15-5-3-2-4-6-15/h2-14H,1H3,(H,24,25) |
Clave InChI |
VISVTDOOAKCNHK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B287053.png)
![3-Phenyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287055.png)
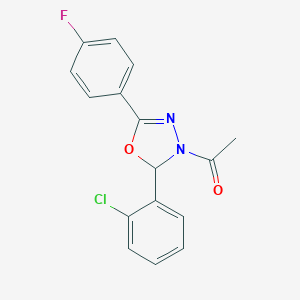
![2-[3-Acetyl-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B287058.png)
![N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287059.png)
![N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287061.png)
